GR Binding Affinity vs. Unmodified Cortisol
In a competitive [³H]dexamethasone binding assay using rat thymus cytosol glucocorticoid receptor, cortisol 17-valerate showed a relative binding affinity of 11.5, compared with cortisol set at 1.0. By contrast, cortisol 17-butyrate achieved a relative affinity of 12.4, and cortisol 17-acetate only 1.14 [1]. Esterification at the 21-position of cortisol 17-valerate progressively reduced affinity: the 21-acetate of cortisol 17-valerate showed a relative affinity of only 0.76, and the 21-propionate and 21-butyrate derivatives 1.17 and 1.33 respectively [1]. This demonstrates that C-17 valerate esterification is a principal driver of GR affinity enhancement, but that further substitution at C-21 partially antagonizes this gain.
Supports GR binding affinity SAR interpretation; C‑17 valerate structural contribution.
Rat thymus cytosol [³H]dexamethasone displacement assay.
| Evidence Dimension | Relative glucocorticoid receptor binding affinity (cortisol = 1.0) |
|---|---|
| Target Compound Data | 11.5 (cortisol 17-valerate) |
| Comparator Or Baseline | 1.0 (cortisol); 12.4 (cortisol 17-butyrate); 1.14 (cortisol 17-acetate); 0.32 (cortisol 21-valerate) |
| Quantified Difference | 11.5-fold increase over parent cortisol; 0.93-fold relative to cortisol 17-butyrate; 35.9-fold higher than cortisol 21-valerate |
| Conditions | Competitive binding assay, [³H]dexamethasone displacement in rat thymus cytosol |
Why This Matters
This ~11.5-fold enhancement in GR binding over unmodified cortisol directly translates to greater potency per unit dose, enabling the medium-potency clinical classification of cortisol 17-valerate versus the low-potency classification of hydrocortisone, with direct implications for dose selection in experimental and therapeutic contexts.
- [1] Solo AJ, Tramposch KM, Szeto DW, Suto MJ. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha,21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes. J Med Chem. 1982 Jun;25(6):747-9. doi:10.1021/jm00348a027. PMID: 7097729. View Source
